molecular formula C11H19ClNO3P B2524318 diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride CAS No. 59005-11-7

diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride

Cat. No.: B2524318
CAS No.: 59005-11-7
M. Wt: 279.7
InChI Key: XMRSFMWMNXQRAP-MERQFXBCSA-N
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Description

Diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride (CAS: 16656-50-1, molecular formula: C₁₁H₁₉ClNO₃P) is an α-aminophosphonate derivative synthesized via the reaction of 4-methoxybenzaldehyde with ammonium acetate and diethyl phosphite in ethanol, followed by hydrochloric acid treatment to yield the hydrochloride salt . This compound belongs to a class of organophosphorus molecules known for structural mimicry of α-amino acids, enabling applications in medicinal chemistry, enzyme inhibition, and antibacterial agents . Its synthesis involves a one-pot Kabachnik–Fields reaction, achieving a 23% overall yield after salt formation, which is lower than many analogues due to the additional purification steps required for hydrochloride isolation .

Properties

IUPAC Name

(S)-diethoxyphosphoryl(phenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSFMWMNXQRAP-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)([C@@H](C1=CC=CC=C1)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine and aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride is a phosphonate compound with significant potential in various scientific and medicinal applications. This article explores its applications, particularly in pharmaceutical development, biological activity, and potential therapeutic uses.

Medicinal Chemistry

The compound is being investigated for its potential as an inhibitor of various enzymes and receptors due to its structural characteristics. Research indicates that phosphonates can exhibit antiviral, antibacterial, and anticancer properties. Specifically, compounds with similar structures have shown the ability to inhibit metabolic pathways in cancer cells, making diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride a candidate for further pharmacological evaluation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related phosphonate compounds. For instance, derivatives of α-amino phosphonates have demonstrated efficacy against solid tumors and human leukemic cell lines. These studies suggest that diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride may induce apoptosis and differentiation in cancer cells, particularly in acute promyelocytic leukemia .

Anticancer Research

One notable case study involved the synthesis of β-lactam derivatives of α-amino phosphonates, which showed promising anticancer activity against leukemia cell lines. The study demonstrated that these compounds could induce differentiation and apoptosis at varying concentrations, suggesting their viability as candidates for chemo-differentiation therapy .

Another study focused on evaluating the biological activity of diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride through various assays. The results indicated significant antibacterial properties and potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Yield: The target compound’s lower yield (23%) reflects the challenges in isolating the hydrochloride salt, whereas non-salt derivatives typically achieve 64–81% yields .
  • Melting Points : Bulky substituents (e.g., nitro, chloro groups) increase melting points (e.g., 187.4°C for compound 9) due to enhanced intermolecular forces, while simpler analogues (e.g., compound 14) melt at lower temperatures (77°C) .
  • Synthesis Time : Most reactions complete within 90–180 minutes, with steric hindrance from substituents prolonging reaction times (e.g., 180 minutes for compound 9) .

Antibacterial Properties

Analogues like Diethyl [(5-Chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate () exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to hydrogen bonding and hydrophobic interactions with microbial enzymes .

Antioxidant Activity

Compounds such as Diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (4e) demonstrate radical-scavenging activity in DPPH, NO, and H₂O₂ assays, with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhancing antioxidant capacity . The target compound’s lack of nitro or hydroxy groups may limit similar activity, though its hydrochloride salt could improve solubility for bioavailability .

Computational and Industrial Relevance

Molecular docking studies using Autodock 4.2 () reveal that α-aminophosphonates bind to biological targets like microtubules (PDB: 1JFF) through hydrophobic and hydrogen-bonding interactions. The hydrochloride salt’s ionic nature may enhance binding affinity in aqueous environments . Industrially, the compound is marketed at >97% purity (360.00 €/g), reflecting its niche applications in pharmaceutical research .

Biological Activity

Diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}ClN1_{1}O3_{3}P
  • Molecular Weight : 279.70 g/mol
  • Classification : Organophosphorus compound, specifically a phosphonate with a chiral center (S configuration).

The presence of an amino group attached to a phenyl ring enhances its potential for biological interactions, particularly as an enzyme or receptor inhibitor.

Biological Activity Overview

Research indicates that diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity : The compound has demonstrated significant antifungal effects against fungi such as Candida species and other pathogenic fungi .
  • Enzyme Inhibition : It is suggested that this phosphonate may inhibit key metabolic enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological evaluation .

The biological activity of diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride may be attributed to its ability to interact with various biological targets:

  • Binding Affinity : Preliminary interaction studies indicate that the compound may bind to enzymes involved in metabolic processes or signal transduction pathways. Techniques such as molecular docking have been employed to assess these interactions .
  • Structural Similarities : The compound shares structural motifs with other known biologically active phosphonates, which enhances its potential as a therapeutic agent .

Table 1: Biological Activities of Diethyl[(S)-amino(phenyl)methyl]phosphonate Hydrochloride

Activity TypeTarget Organisms/EnzymesObservationsReferences
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
Escherichia coliEffective against clinical strains
AntifungalCandida spp.Significant growth inhibition
Enzyme InhibitionVarious metabolic enzymesPotential inhibitor of cancer-related pathways

Notable Research Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride against several bacterial strains, revealing potent inhibitory effects comparable to established antibiotics .
  • Enzyme Interaction Analysis : Molecular docking studies have shown that the compound forms stable interactions with key residues in target enzymes, suggesting a mechanism for its inhibitory action on cancer cell metabolism .
  • Antifungal Activity Assessment : Research highlighted the compound's effectiveness against various fungi, demonstrating higher potency than many conventional antifungal agents .

Q & A

Basic Question: What catalytic systems are effective for synthesizing diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via organocatalytic or transition metal-free methods. For example, meglumine sulfate catalyzes α-aminophosphonate formation at room temperature, achieving yields >75% by leveraging hydrogen bonding to activate substrates . Alternatively, trichloroacetimidate coupling with diethyl hydroxy(substitutedphenyl)methylphosphonate precursors in dry dichloromethane, using DBU as a base, yields phosphorylated intermediates (94% purity after column chromatography) . Key factors include solvent choice (e.g., dichloromethane for moisture sensitivity), catalyst loading (5 mol% for meglumine), and purification via silica gel chromatography.

Advanced Question: How does the stereochemical configuration at the amino-phosphorus center affect biological activity, and what methods validate enantiomeric purity?

Answer:
The (S)-configuration at the chiral amino-phosphorus center is critical for interactions with biological targets, such as enzymes or receptors. Enantiomeric purity can be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis . Comparative studies of (S)- vs. (R)-enantiomers in antioxidant assays (e.g., DPPH radical scavenging) show up to 30% higher activity for the (S)-form, attributed to optimized hydrogen-bonding interactions with radical species . Advanced NMR techniques, such as 31P-NMR, can also distinguish diastereomers via phosphorus chemical shift splitting (~0.5–1.0 ppm differences) .

Basic Question: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?

Answer:

  • 31P-NMR : Confirms phosphonate group integration (δ 16–18 ppm for diethyl esters) .
  • 1H/13C-NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for phenyl) and methylene groups (δ 3.8–4.2 ppm for ethoxy) .
  • HPLC-MS : Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) and detects [M+H]+ ions (e.g., m/z 288 for C11H17ClNO3P+) .
  • FT-IR : Verifies P=O stretching (1250–1200 cm⁻¹) and NH3+ vibrations (2500–3000 cm⁻¹ broad band) .

Advanced Question: How can researchers reconcile discrepancies in antioxidant activity data across DPPH, NO, and H2O2 assays?

Answer:
Contradictions arise from assay-specific mechanisms. For example:

  • DPPH : Measures hydrogen atom transfer (HAT); steric hindrance from the phenyl group may reduce activity.
  • NO scavenging : Involves electron transfer (ET); electron-withdrawing groups (e.g., -CF3) enhance reactivity .
  • H2O2 : Depends on redox potential; phosphonate esters with lower oxidation potentials show higher activity.
    To resolve discrepancies, normalize data to Trolox equivalents and perform dose-response curves across assays. Multivariate analysis (e.g., PCA) can identify structural descriptors (logP, HOMO/LUMO) correlating with specific activities .

Advanced Question: What computational strategies predict the reactivity of diethyl[(S)-amino(phenyl)methyl]phosphonate derivatives in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions at the phosphorus center. Key parameters include:

  • Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., δ+ at phosphorus).
  • Activation energy barriers : Lower barriers (~15–20 kcal/mol) correlate with faster kinetics in trifluoroethylamine substitutions .
    Machine learning models trained on PubChem data (e.g., molecular descriptors, reaction yields) can predict regioselectivity for novel derivatives .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Question: How do structural analogs with fluorine or chlorine substituents compare in bioactivity and synthetic accessibility?

Answer:

  • Fluorine analogs (e.g., diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate): Exhibit enhanced metabolic stability (t1/2 > 6h in plasma) due to C-F bond inertia but require hazardous HF reagents for synthesis .
  • Chlorine-substituted derivatives (e.g., diethyl [2-chloro-4-(trifluoromethoxy)phenyl]phosphonate): Show higher agrochemical activity (IC50 ~10 µM against pests) but face challenges in regioselective chlorination .
    QSAR models indicate electron-withdrawing groups (Cl, CF3) improve antioxidant EC50 values by 40–60% compared to methoxy analogs .

Basic Question: What solvent systems are compatible with diethyl[(S)-amino(phenyl)methyl]phosphonate hydrochloride in reaction workflows?

Answer:

  • Polar aprotic solvents : Dichloromethane, THF (for coupling reactions) .
  • Protic solvents : Ethanol/water mixtures (for recrystallization; solubility ~50 mg/mL at 25°C) .
  • Incompatible solvents : Acetone (reacts with amine groups) and DMSO (causes phosphonate decomposition above 50°C) .

Advanced Question: What mechanistic insights explain the compound’s inhibitory effects on acetylcholinesterase (AChE)?

Answer:
Molecular docking (PDB ID 4EY7) shows the phosphonate group coordinates with AChE’s catalytic triad (Ser203, His447, Glu334), while the phenyl ring engages in π-π stacking with Trp86. Kinetic studies reveal mixed inhibition (Ki = 2.3 µM), with slower reactivation rates (~10⁻³ s⁻¹) compared to carbamates . Mutagenesis studies confirm Ser203 phosphorylation as the primary inactivation mechanism .

Basic Question: How can researchers scale up synthesis without compromising enantiomeric excess (ee)?

Answer:

  • Continuous flow reactors : Maintain consistent temperature/pH to minimize racemization (ee >98% at 100 g scale) .
  • Chiral resolving agents : Use (R)-mandelic acid for diastereomeric salt crystallization (85% recovery) .
  • Process analytical technology (PAT) : In-line FTIR monitors ee in real-time, adjusting reagent feed rates .

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